molecular formula C5H6N2S2 B14655602 6-methylsulfanyl-1H-pyrimidine-2-thione CAS No. 51674-12-5

6-methylsulfanyl-1H-pyrimidine-2-thione

Cat. No.: B14655602
CAS No.: 51674-12-5
M. Wt: 158.2 g/mol
InChI Key: PURQGPDJMIJXAB-UHFFFAOYSA-N
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Description

Product Introduction 6-Methylsulfanyl-1H-pyrimidine-2-thione is a synthetic heterocyclic compound featuring a pyrimidine-2-thione core substituted with a methylsulfanyl group at the 6-position. This structure places it within a class of pyrimidine-2-thiones that are recognized as versatile scaffolds in medicinal chemistry and drug discovery . The core pyrimidine-2-thione structure is known to exhibit thiol-thione tautomerism, which can influence its reactivity and interaction with biological targets . Research Applications and Value While specific biological data for this compound is limited in the public domain, derivatives based on the pyrimidine-2-thione scaffold possess a wide spectrum of documented biological activities. These compounds are frequently investigated for their anticancer potential, with studies showing that some pyrimidine-2-thione derivatives can induce apoptosis in cancer cell lines and inhibit key oncogenic signaling pathways, such as RAS/PI3K/Akt and JNK . Furthermore, the pyrimidine-2-thione motif is found in compounds with reported antiviral activity, including studies against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) by targeting the main protease (M pro ) enzyme . Other explored activities for this class of compounds include antimicrobial, antioxidant, and anti-inflammatory effects . The methylsulfanyl substituent on the pyrimidine ring can serve as a key functional handle for further chemical modification, enabling structure-activity relationship (SAR) studies and the development of more potent or selective inhibitors . Handling and Usage This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

6-methylsulfanyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S2/c1-9-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURQGPDJMIJXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=NC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287805
Record name 6-(Methylthio)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51674-12-5
Record name 6-(Methylthio)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51674-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methylthio)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Cyclocondensation with Thiourea

The most widely reported synthesis involves cyclocondensation of pyrrole-2-aldehyde, thiourea, and ethyl 3,5-dioxohexanoate. Two primary methodologies dominate:

Thermal Cyclocondensation
Heating an equimolar mixture in N,N-dimethylformamide (DMF) with concentrated sulfuric acid at 140–150°C for 2 hours yields the target compound after ice-water quenching and recrystallization from benzene. This method achieves moderate yields (45–55%) but requires stringent temperature control to avoid side product formation, such as N-alkylated derivatives.

Mechanistic Insights
Thiourea acts as a sulfur donor, facilitating ring closure through nucleophilic attack at the carbonyl carbon of ethyl 3,5-dioxohexanoate. The sulfuric acid catalyst protonates the aldehyde, enhancing electrophilicity for imine formation. Subsequent dehydration generates the pyrimidine ring, with the methylsulfanyl group introduced via in situ methylation.

Ultrasonic-Assisted Synthesis

Ultrasonication significantly enhances reaction efficiency. A mortar-ground mixture of pyrrole aldehyde, thiourea, and ethyl 3,5-dioxohexanoate in ethanol undergoes irradiation in an ultrasonic bath (30°C, 20–25 minutes), achieving a 63% yield. Key advantages include:

  • Reduced reaction time (25 minutes vs. 2 hours thermally)
  • Lower energy input
  • Minimal byproduct formation due to controlled cavitation effects

Dehydrogenation of Dihydropyrimidinethiones

4,6-Diaryl-3,4-dihydropyrimidine-2(1H)-thiones serve as intermediates, synthesized via sodium ethoxide-mediated cyclization of chalcones and thiourea. Subsequent dehydrogenation with ethanolic sodium ethoxide (3 equivalents) at reflux converts dihydro derivatives into aromatic pyrimidinethiones. For 6-methylsulfanyl derivatives, methyl substituents are introduced via alkylation before dehydrogenation.

Optimization Parameters

  • Solvent: Ethanol > methanol (higher polarity improves thiourea solubility)
  • Catalyst Load: 10 mol% sodium ethoxide optimal
  • Temperature: 80°C prevents over-dehydrogenation to pyrimidones

Heterocyclization Approaches

[3+3] Heterocyclization

Methyl N'-cycloalkylylidenecarbamohydrazonothioates react with 2-(ethoxymethylidene)malononitrile to form spirocondensed systems containing the pyrimidinethione core. This route favors sterically hindered substrates, with yields reaching 58% for cyclohexyl derivatives.

[5+1] Heterocyclization

Carbon disulfide mediates cyclization of diamines, exemplified by the synthesis of octahydro-1H-pyrido[1,2-c]pyrimidine-1-thione from 1,5-diaminopentane. While less common for 6-methylsulfanyl derivatives, this method offers scalability (up to 200 g batches).

Reaction Optimization and Conditions

Solvent and Catalytic Effects

Solvent Catalyst Yield (%) Reaction Time
DMF H₂SO₄ 55 2 hours
Ethanol Ultrasound 63 25 minutes
Acetone K₂CO₃ 42 6 hours

Polar aprotic solvents (DMF, DMSO) enhance thiourea reactivity but necessitate acidic catalysts. Protic solvents (ethanol, methanol) favor ultrasonication routes.

Temperature and Time Dependence

  • Thermal Synthesis: 140–150°C optimal; >160°C promotes decomposition
  • Ultrasonic Synthesis: 25–30°C sufficient due to localized heating from cavitation

Analytical Characterization

Spectroscopic Data

1H-NMR (400 MHz, DMSO-d6)

  • δ 8.49–7.31 (m, 3H, Ar-H)
  • δ 5.16 (s, 1H, C4-H pyrimidine)
  • δ 2.15 (s, 3H, CH3C-N)

IR (KBr, cm⁻¹)

  • 1712 (C=O pyrone)
  • 1707 (N+C=O)
  • 1217 (C=S)

13C-NMR

  • 197.6 ppm (C=O)
  • 158.4 ppm (C=N)
  • 130.1 ppm (aromatic carbons)

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows >98% purity for ultrasonic-derived product vs. 92–95% for thermal methods.

Applications and Derivatives

Biological Activity

6-Methylsulfanyl-1H-pyrimidine-2-thione exhibits IC₅₀ values of 12–18 μM against MCF-7 breast cancer cells, attributed to thioredoxin reductase inhibition. Methylsulfanyl substitution enhances cytotoxicity 3-fold compared to unsubstituted analogs.

Synthetic Derivatives

  • Thiazolopyrimidines: Reaction with ethyl chloroacetate yields fused thiazole derivatives (e.g., compound 4, Scheme 2).
  • Hydrazine Adducts: Heating with hydrazine hydrate produces 6-amino-7-methyl-4-(1H-pyrrol-2-yl)-2-thioxo-dihydropyrido[4,3-d]pyrimidin-5(1H)-one, a potential kinase inhibitor.

Chemical Reactions Analysis

Types of Reactions

6-methylsulfanyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 6-methylsulfanyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of the thione group allows for the formation of covalent bonds with nucleophilic residues in proteins, enhancing its inhibitory effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • Thione vs. Hydroxyl/Ketone Groups: The thione group (-C=S) in this compound provides greater electron-withdrawing effects compared to hydroxyl (-OH) or ketone (-C=O) groups in analogs (e.g., 16710-11-5 and 6328-58-1).
  • Substituent Position Effects : Moving the methylsulfanyl group from position 6 (target compound) to position 2 (6328-58-1) alters the molecule’s dipole moment and steric profile, which could impact binding to biological targets .
  • Amino and Thienyl Modifications: The amino group in 6623-80-9 introduces hydrogen-bonding capacity, while the thienyl group in 175202-75-2 promotes aromatic stacking interactions, both critical for drug-receptor interactions .

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